N-Boc-N-bis(PEG4-OH)

Vue d'ensemble

Description

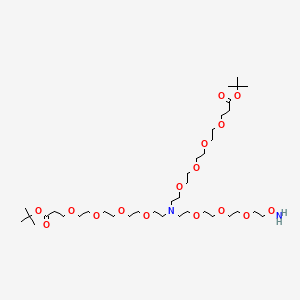

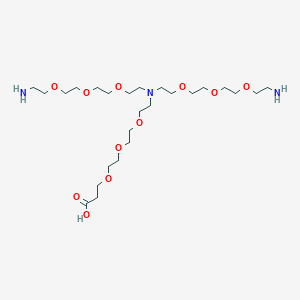

“N-Boc-N-bis(PEG4-OH)” is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The protected amines can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of “N-Boc-N-bis(PEG4-OH)” involves the use of a Boc protected amino group and two terminal hydroxy groups . The hydroxy groups can be further derivatized or replaced with other reactive functional groups . The protected amines can be deprotected under acidic conditions .Molecular Structure Analysis

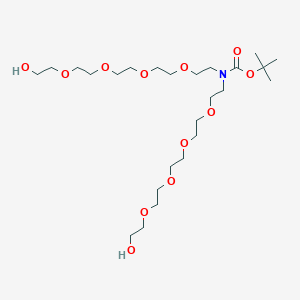

The molecular structure of “N-Boc-N-bis(PEG4-OH)” consists of a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The molecular weight is 557.7 g/mol and the molecular formula is C25H51NO12 .Chemical Reactions Analysis

“N-Boc-N-bis(PEG4-OH)” can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

“N-Boc-N-bis(PEG4-OH)” has a molecular weight of 557.7 g/mol and a molecular formula of C25H51NO12 . It is a small PEG compound . The hydroxy groups can be derivatized or replaced with other reactive functional groups .Applications De Recherche Scientifique

Composé de polyéthylène glycol (PEG)

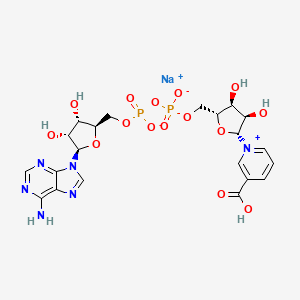

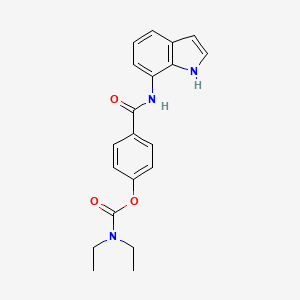

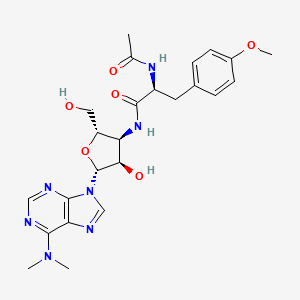

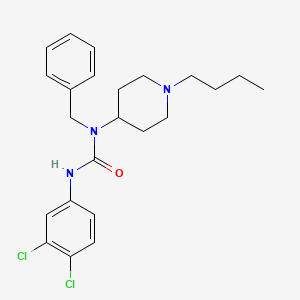

“N-Boc-N-bis(PEG4-OH)” est un petit composé de PEG {svg_1}. Les groupes hydroxy de ce composé peuvent être dérivés ou remplacés par d'autres groupes fonctionnels réactifs {svg_2}. Cette propriété en fait un composé polyvalent dans diverses applications de recherche.

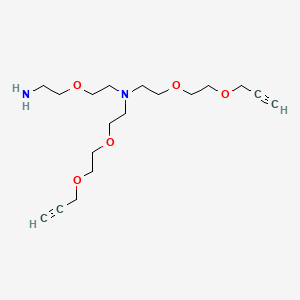

Liaison PROTAC

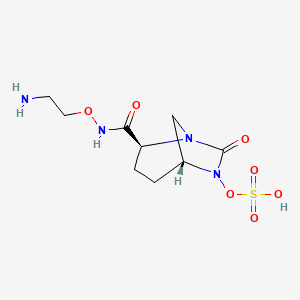

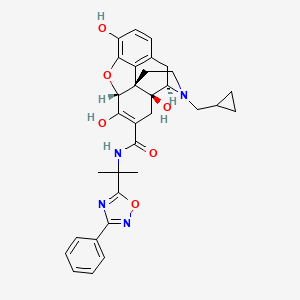

“N-Boc-N-bis(PEG4-OH)” peut être utilisé comme liaison PROTAC {svg_3} {svg_4}. Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui exploitent le système ubiquinone-protéasome intracellulaire pour dégrader sélectivement les protéines cibles {svg_5}. L'utilisation de “N-Boc-N-bis(PEG4-OH)” dans la synthèse des PROTAC élargit les possibilités de dégradation ciblée des protéines dans le traitement des maladies.

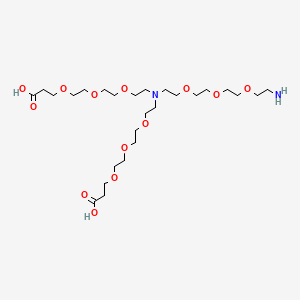

Liaison conjuguée anticorps-médicament (ADC)

“N-Boc-N-bis(PEG4-OH)” peut être utilisé comme liaison ADC clivable {svg_6} {svg_7}. Les ADC sont une classe de thérapeutiques qui délivrent des médicaments cytotoxiques à des cellules spécifiques via des anticorps. L'utilisation de “N-Boc-N-bis(PEG4-OH)” dans la synthèse des ADC peut potentiellement améliorer la sélectivité et l'efficacité de ces thérapeutiques.

Composé sensible aux acides

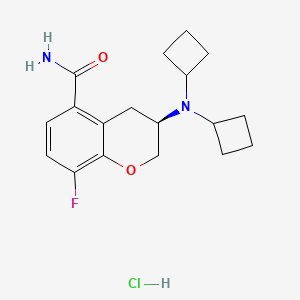

Le groupe N-Boc dans “N-Boc-N-bis(PEG4-OH)” peut être éliminé dans des conditions acides {svg_8} {svg_9}. Cette propriété peut être utilisée dans des applications de recherche où un composé sensible aux acides est requis.

Réactif PEG ramifié

“N-Boc-N-bis(PEG4-OH)” peut être utilisé comme réactif PEG ramifié {svg_10}. Il peut être conjugué avec des groupes amino primaires en présence d'activateurs (par exemple, EDC ou HATU) pour former une liaison amide stable {svg_11}. Cette propriété peut être utile dans diverses applications de bioconjugaison.

Mécanisme D'action

Target of Action

N-Boc-N-bis(PEG4-OH), also known as N-Boc-N-bis-PEG5, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, N-Boc-N-bis(PEG4-OH) serves as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, N-Boc-N-bis(PEG4-OH) is used as a cleavable linker to attach an ADC cytotoxin to an antibody .

Biochemical Pathways

The biochemical pathways affected by N-Boc-N-bis(PEG4-OH) are primarily those involving the degradation of target proteins by the ubiquitin-proteasome system . The downstream effects of this degradation depend on the specific function of the target protein.

Result of Action

The result of the action of N-Boc-N-bis(PEG4-OH) is the selective degradation of target proteins when used in PROTACs . When used in ADCs, it enables the targeted delivery of cytotoxins to specific cells .

Action Environment

The action of N-Boc-N-bis(PEG4-OH) can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as the Boc group can be removed under acidic conditions . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Boc-N-bis(PEG4-OH) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of N-Boc-N-bis(PEG4-OH) are primarily related to its role in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . As a cleavable ADC linker, it is used in the synthesis of ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Molecular Mechanism

The molecular mechanism of N-Boc-N-bis(PEG4-OH) is related to its role as a linker in the synthesis of PROTACs and ADCs . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, enabling the selective degradation of the target protein . In ADCs, it links an antibody with an ADC cytotoxin .

Temporal Effects in Laboratory Settings

As a cleavable ADC linker, it is likely to influence the stability and degradation of ADCs .

Propriétés

IUPAC Name |

tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQQCLGZAXNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103824 | |

| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2093154-02-8 | |

| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,4aS,7E,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)